molecular formula C20H30N6O5 B040934 Tyrosyl-prolyl-arginine CAS No. 117186-48-8

Tyrosyl-prolyl-arginine

Cat. No.: B040934
CAS No.: 117186-48-8
M. Wt: 434.5 g/mol
InChI Key: AUZADXNWQMBZOO-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etozolin involves the formation of a thiazolidine ring. The key steps include the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazolidine intermediate, which is then further reacted to produce etozolin . The reaction conditions typically involve heating and the use of solvents such as ethanol.

Industrial Production Methods

Industrial production of etozolin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Etozolin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of etozolin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of etozolin include various oxidized and reduced metabolites. These metabolites can have different pharmacological properties compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Etozolin is similar to other loop diuretics such as furosemide, bumetanide, and torsemide . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness

Etozolin is unique in its longer duration of action compared to some other loop diuretics. It also has a distinct chemical structure, being a thiazolidone derivative, which sets it apart from other diuretics that are typically sulfonamide derivatives .

Properties

CAS No.

117186-48-8

Molecular Formula

C20H30N6O5

Molecular Weight

434.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1

InChI Key

AUZADXNWQMBZOO-JYJNAYRXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O

117186-48-8

sequence

YPR

Synonyms

Tyr-Pro-Arg
tyrosyl-prolyl-arginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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